molecular formula C17H20N2O6S2 B219388 Phomalirazine CAS No. 119694-49-4

Phomalirazine

Cat. No.: B219388
CAS No.: 119694-49-4
M. Wt: 412.5 g/mol
InChI Key: OSRGMDLTJLMMIF-UHFFFAOYSA-N
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Description

Phomalirazine is a fungal secondary metabolite first isolated from Phoma lingam (syn. Leptosphaeria maculans), a phytopathogen causing blackleg disease in canola (Brassica napus) and brown mustard (Brassica juncea) . Structurally, it belongs to the epipolythiodioxopiperazine (ETP) class, characterized by a disulfide-bridged diketopiperazine (DKP) core derived from tyrosine (Tyr) and serine (Ser) . Its biosynthesis involves oxidative cyclization and prenylation steps, forming intermediates such as phomamide and deacetyl-sirodesmin PL before maturation into sirodesmin PL . This compound exhibits potent phytotoxicity, inducing necrotic lesions in host plants, and serves as a key intermediate in the biosynthetic pathway of sirodesmins .

Properties

CAS No.

119694-49-4

Molecular Formula

C17H20N2O6S2

Molecular Weight

412.5 g/mol

IUPAC Name

3-hydroxy-14-(hydroxymethyl)-6,6,7-trimethyl-8-oxa-15,16-dithia-12,18-diazapentacyclo[12.2.2.01,12.03,11.05,9]octadec-5(9)-ene-4,13,17-trione

InChI

InChI=1S/C17H20N2O6S2/c1-7-14(2,3)10-8(25-7)4-9-15(24,11(10)21)5-17-12(22)18-16(6-20,26-27-17)13(23)19(9)17/h7,9,20,24H,4-6H2,1-3H3,(H,18,22)

InChI Key

OSRGMDLTJLMMIF-UHFFFAOYSA-N

SMILES

CC1C(C2=C(O1)CC3C(C2=O)(CC45N3C(=O)C(NC4=O)(SS5)CO)O)(C)C

Canonical SMILES

CC1C(C2=C(O1)CC3C(C2=O)(CC45N3C(=O)C(NC4=O)(SS5)CO)O)(C)C

Synonyms

Phomalirazine

Origin of Product

United States

Comparison with Similar Compounds

Sirodesmin PL

  • Structure : Sirodesmin PL, the major ETP produced by L. maculans, features a spirofused tetrahydrofuran ring absent in phomalirazine .
  • Biosynthesis: this compound is a precursor in the sirodesmin PL pathway. Key steps include oxidative rearrangement of Tyr, cyclization, and sulfur bridging, with this compound forming via enone oxidation .
  • Bioactivity : Unlike this compound’s phytotoxicity, sirodesmin PL also displays antibacterial and antiviral properties .

Other ETPs

  • Gliotoxin: A well-studied ETP from Aspergillus fumigatus, gliotoxin contains a disulfide bridge but differs in substituents (e.g., a benzene ring). It primarily exhibits immunosuppressive effects, contrasting with this compound’s plant-specific toxicity .

Functional and Mechanistic Comparisons

ETPs generally exert toxicity through disulfide-mediated protein cross-linking and reactive oxygen species (ROS) generation . However, structural variations dictate target specificity:

  • This compound : Targets plant cells, disrupting membrane integrity and inducing chlorosis in Brassica species .
  • Sirodesmin PL : Broad-spectrum toxicity, damaging plant tissues and inhibiting bacterial growth .
  • Pyranonigrins: Structurally distinct pyrazine derivatives (e.g., pyranonigrin A) lack sulfur bridges but share antifungal activity, highlighting functional convergence despite differing backbones .

Table: Comparative Analysis of this compound and Related Compounds

Compound Producing Organism Core Structure Key Modifications Bioactivity Reference
This compound Phoma lingam ETP with diketopiperazine Prenylated intermediate Phytotoxic
Sirodesmin PL Leptosphaeria maculans ETP with tetrahydrofuran Spirocyclic ring Phytotoxic, antibacterial
Gliotoxin Aspergillus fumigatus ETP with benzene ring Epipolythio moiety Immunosuppressive
Leptosin F Leptosphaeria sp. Polysulfide ETP Multiple sulfur bridges Anticancer
Pyranonigrin A Penicillium spp. Pyrazine derivative Fused pyran ring Antifungal

Research Implications and Gaps

  • Biosynthetic Pathways : The exact enzymatic steps converting this compound to sirodesmin PL remain unresolved, warranting genetic studies .
  • Ecological Roles : this compound’s role in fungal virulence is unclear, as sirP mutants (deficient in sirodesmin PL) retain pathogenicity, suggesting redundancy among ETPs .
  • Biotechnological Potential: Structural optimization of this compound could yield novel bioherbicides, though toxicity to non-target plants requires evaluation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phomalirazine
Reactant of Route 2
Phomalirazine

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